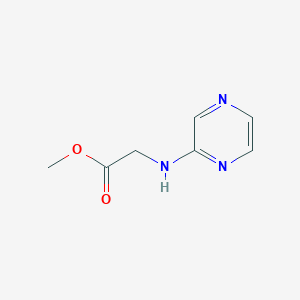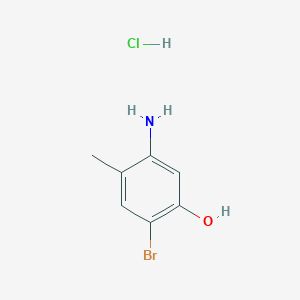![molecular formula C9H7N3O4 B13508088 methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)
methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate can be achieved through various methods. One common approach involves the one-pot coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . This method yields the desired compound in high yields and is operationally simple and efficient .
Análisis De Reacciones Químicas
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various fused heterocycles . In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer agent . Its diverse biological properties make it a valuable compound for drug discovery and development .
Mecanismo De Acción
The mechanism of action of methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of dihydrofolate reductases, which play a crucial role in DNA synthesis and repair . By inhibiting these enzymes, the compound can exert its therapeutic effects .
Comparación Con Compuestos Similares
Methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds such as pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups . The unique properties of this compound, such as its high yield synthesis and diverse biological activities, make it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H7N3O4 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
methyl 2,4-dioxo-1H-pyrido[3,2-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-8(14)4-2-5-6(10-3-4)7(13)12-9(15)11-5/h2-3H,1H3,(H2,11,12,13,15) |
Clave InChI |
KQCRBBXLHCVLFW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C(=O)NC(=O)N2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


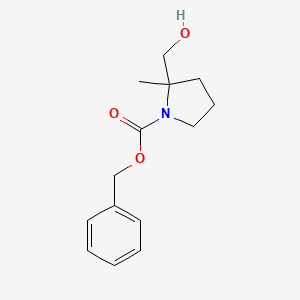
![4,4,4-Trifluoro-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/structure/B13508023.png)
![tert-butyl5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-1,2,3,4-tetrahydropyridine-1-carboxylate](/img/structure/B13508026.png)
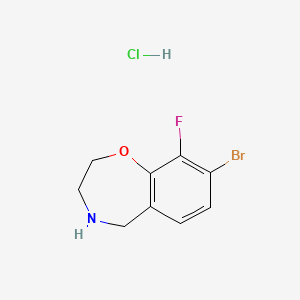
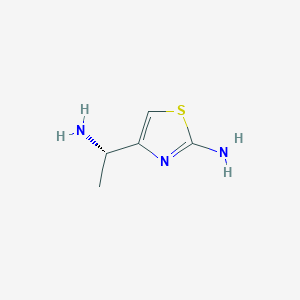

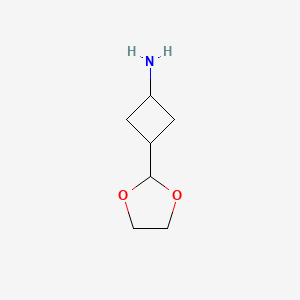
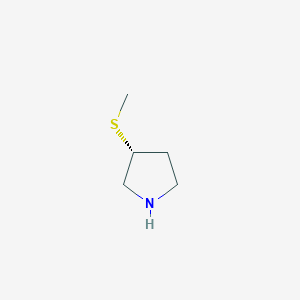
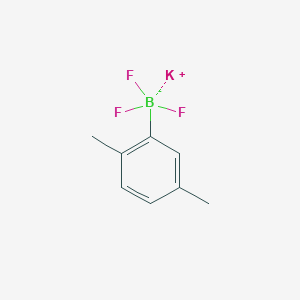
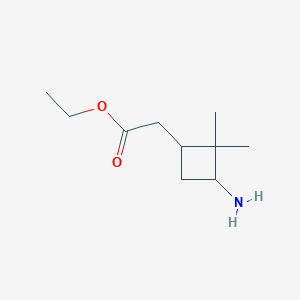
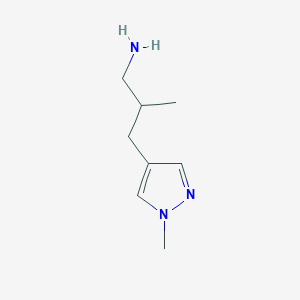
![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)
